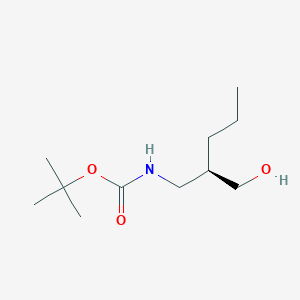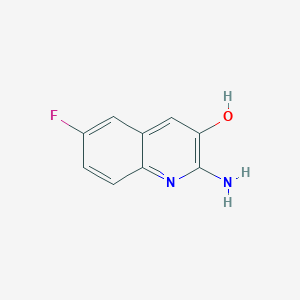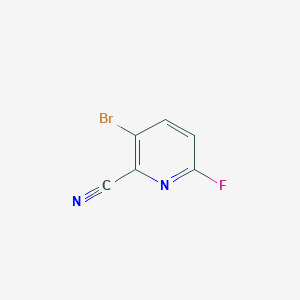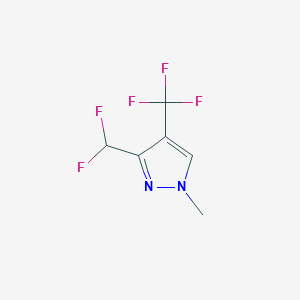
3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with difluoromethyl and trifluoromethyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of electrochemical microreactors has been explored for the efficient introduction of difluoromethyl and trifluoromethyl groups onto aromatic and heteroaromatic compounds . These methods offer advantages in terms of reaction time, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted pyrazole oxides, while reduction can produce difluoromethyl-substituted pyrazoles .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioisostere, which can mimic the properties of other functional groups in biological systems. This makes it useful in the design of new drugs and agrochemicals .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to enhance metabolic stability and bioavailability makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to increased potency and selectivity. These interactions can modulate various biological pathways, including enzyme inhibition and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)-1-methyl-4-(difluoromethyl)-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-4-(fluoromethyl)-1H-pyrazole
- 3-(Fluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole offers a unique combination of difluoromethyl and trifluoromethyl groups, which enhances its chemical stability, lipophilicity, and metabolic properties. This makes it particularly valuable in applications where these properties are critical .
Propiedades
Fórmula molecular |
C6H5F5N2 |
|---|---|
Peso molecular |
200.11 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-1-methyl-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H5F5N2/c1-13-2-3(6(9,10)11)4(12-13)5(7)8/h2,5H,1H3 |
Clave InChI |
CTPXINFSROIJJR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


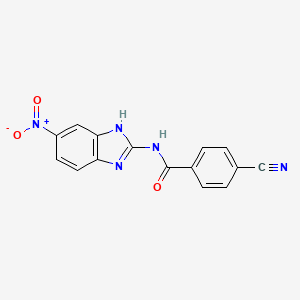
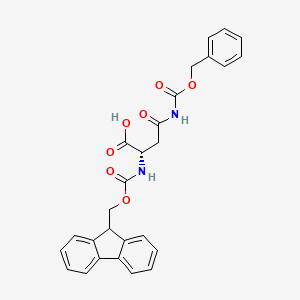
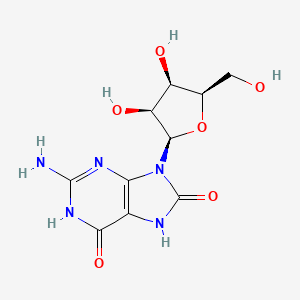
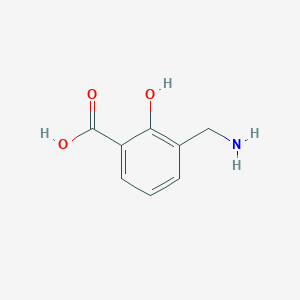
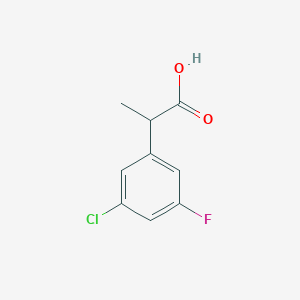
![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
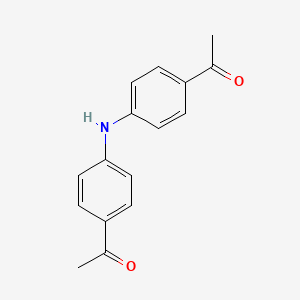
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
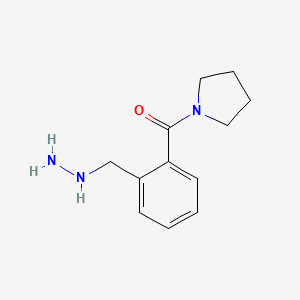
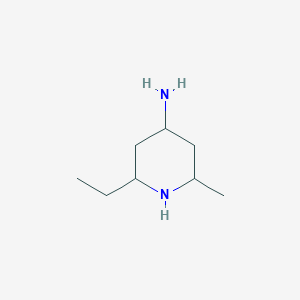
![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
